N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O3S and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways and Biological Activities : Research into novel synthetic pathways has led to the development of various heterocyclic compounds, with applications ranging from anti-inflammatory and analgesic agents to potential treatments for incurable diseases overexpressing specific enzymes or proteins. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Acyl-CoA Cholesterol O-Acyltransferase-1 Inhibitors
: Compounds designed with specific structural features have been identified as potent inhibitors, showing selectivity for human enzymes involved in cholesterol metabolism, suggesting their utility in treating diseases related to enzyme overexpression (Shibuya et al., 2018).
Antimicrobial Applications : N-substituted acetamide derivatives have been synthesized and evaluated for their antibacterial potentials, indicating moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, highlighting their importance in developing new antimicrobial agents (Iqbal et al., 2017).
GPR119 Agonists for Diabetes Treatment : Fused-pyrimidine derivatives have been discovered as potent GPR119 agonists, showing significant potential as therapeutic agents for type 2 diabetes mellitus through their agonistic activity and improved glucose tolerance in animal models (Negoro et al., 2012).
Anticandidal and Cytotoxic Properties : The synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their evaluation against pathogenic bacteria and Candida species reveal their effectiveness, especially against fungi, and suggest their potential use in developing new antimicrobial and anticandidal therapies (Mokhtari & Pourabdollah, 2013).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c1-26-15-11-16(27-2)14(10-13(15)20)22-18(25)12-28-19-21-7-6-17(23-19)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORFUIXDFRFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.